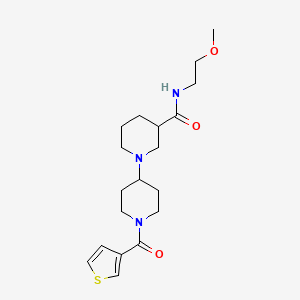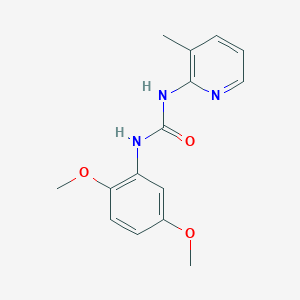![molecular formula C15H17N3O4 B5439600 4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439600.png)
4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid” is a chemical compound with the molecular formula C16H15NO5 . It is a derivative of the amino acid lysine .
Synthesis Analysis
The synthesis of this compound could involve multistep chemical synthesis . Traditional protection schemes for the nucleophilic amino functions on the bases are used, which can be removed at the completion of synthesis by ammoniolysis . The amidomalonate synthesis is a simple variation of the malonic ester synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a phenoxyacetyl group attached to an amino group, which is part of a pyrazole ring . The pyrazole ring is further attached to a butanoic acid group .Chemical Reactions Analysis
The chemical reactions of this compound could involve various physico-chemical properties that accelerate the knowledge on the interactions among polar groups, ions as well as hydrophobic parts of amino acids with ionic, hydrophilic and/or hydrophobic segments of its co-solute or solvent particles surrounding it .Physical And Chemical Properties Analysis
Amino acids, including this compound, are colorless, crystalline substances . They have high melting points (200-300°C) due to ionic property . Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .Propriétés
IUPAC Name |
4-[4-[(2-phenoxyacetyl)amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14(11-22-13-5-2-1-3-6-13)17-12-9-16-18(10-12)8-4-7-15(20)21/h1-3,5-6,9-10H,4,7-8,11H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBUZNMHGQRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5439523.png)

![methyl 2-(2-{cyano[4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]methylene}hydrazino)benzoate](/img/structure/B5439541.png)
![5-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5439545.png)
![4-[2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5439553.png)
![N-(3-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5439564.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5439577.png)

![methyl 2-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5439596.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5439619.png)
![2-(2-methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5439624.png)

![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)
![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)